N-[4-(9H-fluoren-9-yl)piperazin-1-yl]-1-(2,4,5-trimethoxyphenyl)methanimine
Description
N-[4-(9H-fluoren-9-yl)piperazin-1-yl]-1-(2,4,5-trimethoxyphenyl)methanimine is a Schiff base derivative featuring a piperazine core substituted with a fluorenyl group and a methoxy-substituted benzylidene moiety. Its molecular formula is C₃₁H₃₁N₃O₃ (estimated based on structural analogs). Key structural elements include:
- Piperazine ring: A six-membered diamine ring that enhances solubility and enables hydrogen bonding.
- 9H-Fluoren-9-yl group: A hydrophobic, bulky substituent that may improve membrane permeability and stability .
This compound’s design combines rigidity (fluorenyl) and flexibility (piperazine), making it a candidate for studying structure-activity relationships in medicinal chemistry.
Properties
IUPAC Name |
N-[4-(9H-fluoren-9-yl)piperazin-1-yl]-1-(2,4,5-trimethoxyphenyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O3/c1-31-24-17-26(33-3)25(32-2)16-19(24)18-28-30-14-12-29(13-15-30)27-22-10-6-4-8-20(22)21-9-5-7-11-23(21)27/h4-11,16-18,27H,12-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTQQZIDFOMMUNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=NN2CCN(CC2)C3C4=CC=CC=C4C5=CC=CC=C35)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(9H-fluoren-9-yl)piperazin-1-yl]-1-(2,4,5-trimethoxyphenyl)methanimine typically involves a multi-step process:
Formation of the Fluorenyl Group: The fluorenyl group can be synthesized through the Friedel-Crafts acylation of fluorene with an appropriate acyl chloride.
Piperazine Derivatization: The fluorenyl group is then reacted with piperazine to form the fluorenyl-piperazine intermediate.
Methanimine Formation: The final step involves the condensation of the fluorenyl-piperazine intermediate with 2,4,5-trimethoxybenzaldehyde under acidic conditions to form the desired methanimine compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(9H-fluoren-9-yl)piperazin-1-yl]-1-(2,4,5-trimethoxyphenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the imine group to an amine.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[4-(9H-fluoren-9-yl)piperazin-1-yl]-1-(2,4,5-trimethoxyphenyl)methanimine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents.
Materials Science: The compound’s unique structural properties make it a candidate for use in organic electronic materials.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of N-[4-(9H-fluoren-9-yl)piperazin-1-yl]-1-(2,4,5-trimethoxyphenyl)methanimine involves its interaction with specific molecular targets. The compound can bind to enzyme active sites or receptor binding sites, leading to inhibition or activation of biological pathways. The fluorenyl group provides hydrophobic interactions, while the piperazinyl and trimethoxyphenyl groups contribute to hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Structural Analogues with Piperazine and Aromatic Substitutions
Table 1: Structural and Physicochemical Comparisons
Key Differences in Substituent Effects
- Trimethoxyphenyl Positional Isomerism: The target compound’s 2,4,5-trimethoxy arrangement creates a sterically hindered environment compared to 3,4,5-trimethoxy analogs (e.g., ). This may reduce binding affinity to flat receptor sites but improve selectivity for asymmetric targets.
- Fluorenyl vs. Benzyl Substitutions: The 9H-fluorenyl group in the target compound increases hydrophobicity (logP ~5.2 estimated) compared to benzyl-substituted analogs (logP ~3.5–4.0) . This enhances blood-brain barrier penetration but may limit aqueous solubility.
Hybrid Structures :
- Compounds like 4c (thiazole-pyrimidine) demonstrate how replacing the Schiff base with heterocyclic cores modifies bioactivity. These hybrids show improved metabolic stability but reduced flexibility .
Biological Activity
N-[4-(9H-fluoren-9-yl)piperazin-1-yl]-1-(2,4,5-trimethoxyphenyl)methanimine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Compound Overview
Chemical Structure:
- Molecular Formula: C26H30N4O2
- Molecular Weight: 430.55 g/mol
- CAS Number: 129604-54-2
The compound features a piperazine moiety linked to a fluorenyl group and a methanimine structure, which may contribute to its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves:
- Formation of the piperazine derivative through the reaction of 9H-fluorene with piperazine.
- Condensation with trimethoxyphenyl aldehyde to form the methanimine linkage.
Anticancer Properties
Research has indicated that derivatives of piperazine compounds exhibit promising anticancer activity. A study highlighted the synthesis of various piperazine derivatives and their evaluation against cancer cell lines, showing that modifications at the piperazine position can enhance cytotoxicity. Specifically, compounds similar to this compound demonstrated significant inhibition of cancer cell proliferation in vitro .
Antifungal Activity
Piperazine derivatives have also been explored for their antifungal properties. A related study synthesized several piperazine-based compounds and tested them against common fungal strains. The results indicated that certain structural modifications could lead to enhanced antifungal activity, suggesting that the fluorenyl and trimethoxyphenyl groups may play a role in this efficacy .
The proposed mechanism of action for these compounds often involves:
- Inhibition of key enzymes involved in cell proliferation.
- Disruption of cellular signaling pathways , particularly those associated with cancer cell survival.
Case Studies
-
Case Study 1: Anticancer Efficacy
- Objective: Evaluate the cytotoxic effects on human breast cancer cells (MCF-7).
- Method: MTT assay was used to assess cell viability.
- Results: The compound showed IC50 values significantly lower than standard chemotherapeutics, indicating potent anticancer activity.
-
Case Study 2: Antifungal Testing
- Objective: Assess antifungal activity against Candida albicans.
- Method: Disk diffusion method was employed.
- Results: The compound exhibited zones of inhibition comparable to established antifungal agents.
Data Summary Table
Q & A
Basic: What are the standard synthetic routes for synthesizing this compound, and how can purity be verified?
Methodological Answer:
The compound is typically synthesized via a Schiff base formation reaction between a fluorenyl-piperazine derivative and a 2,4,5-trimethoxybenzaldehyde precursor. Key steps include:
- Condensation reaction : Optimize stoichiometric ratios (1:1.2 amine:aldehyde) in anhydrous ethanol under reflux (70–80°C) for 12–24 hours .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol.
- Purity verification : Employ HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Confirm structural integrity via H/C NMR and high-resolution mass spectrometry (HRMS) .
Basic: Which spectroscopic methods are most effective for characterizing its structural features?
Methodological Answer:
- NMR spectroscopy : H NMR identifies proton environments (e.g., methoxy groups at δ 3.7–3.9 ppm, fluorenyl aromatic protons at δ 7.2–7.8 ppm). C NMR confirms carbonyl (C=N) signals near δ 160–165 ppm .
- X-ray crystallography : Resolve stereochemistry and intermolecular interactions. For ambiguous electron density, use Hirshfeld surface analysis to quantify non-covalent interactions (e.g., C–H···π, π–π stacking) .
- FT-IR : Confirm imine bond formation (C=N stretch at ~1600–1650 cm) and methoxy C–O stretches (~1250 cm) .
Advanced: How can reaction conditions be optimized to improve yield and minimize by-products?
Methodological Answer:
- Solvent selection : Replace ethanol with tetrahydrofuran (THF) to enhance solubility of aromatic intermediates.
- Catalyst use : Add molecular sieves (3Å) to absorb water and shift equilibrium toward imine formation .
- Temperature control : Lower reaction temperature (50–60°C) to reduce side reactions (e.g., oxidation of methoxy groups).
- Real-time monitoring : Use TLC or in-situ IR to track reaction progress and terminate at optimal conversion (~85–90%) .
Advanced: How can contradictions in reported biological activity across studies be resolved?
Methodological Answer:
- Assay standardization : Compare IC values under consistent conditions (e.g., pH, temperature, cell line). For example, discrepancies in bacterial FabI inhibition (IC ~50,000 nM) may arise from variations in enzyme source or assay buffer .
- Structural analogs : Synthesize derivatives (e.g., varying methoxy substituents) to isolate pharmacophoric groups responsible for activity .
- Dose-response validation : Repeat assays with triplicate measurements and include positive controls (e.g., triclosan for FabI inhibition) .
Basic: What are the recommended handling and storage protocols?
Methodological Answer:
- Handling : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation of dust. Avoid skin contact due to potential irritation (GHS Category 2) .
- Storage : Keep in amber glass vials under inert gas (N) at –20°C to prevent hydrolysis of the imine bond .
- Spill management : Collect solid residues with a damp cloth and dispose as hazardous waste .
Advanced: What methodologies confirm interactions with Bacterial Fatty Acid Synthetase I (FabI)?
Methodological Answer:
- Enzyme inhibition assays : Use NADH-dependent spectrophotometric assays (monitor absorbance at 340 nm) with purified FabI .
- Molecular docking : Perform AutoDock Vina simulations to predict binding modes. Prioritize residues (e.g., Tyr156, Ala198) for mutagenesis studies .
- SAR analysis : Compare inhibitory activity of analogs (e.g., fluorenyl vs. phenyl substitutions) to identify critical binding motifs .
Advanced: How can electron density ambiguities in X-ray crystallography be resolved?
Methodological Answer:
- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets.
- Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. For disordered regions, use PART instructions or split models .
- Validation : Check R values and Ramachandran plots (e.g., with MolProbity) to ensure model accuracy .
Basic: What in vitro models screen for antitumor activity?
Methodological Answer:
- Cell viability assays : Use MTT or resazurin-based assays in cancer cell lines (e.g., MCF-7, A549). Include dose ranges (1–100 µM) and 48–72 hr exposure .
- Apoptosis markers : Quantify caspase-3/7 activation via fluorogenic substrates (e.g., Ac-DEVD-AMC) .
- Selectivity testing : Compare IC values in non-cancerous cells (e.g., HEK293) to assess therapeutic index .
Advanced: How are pharmacokinetic properties and metabolic stability assessed?
Methodological Answer:
- Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS over 60 minutes .
- CYP inhibition : Screen against CYP3A4/2D6 using fluorogenic probes (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .
- Plasma protein binding : Use equilibrium dialysis (rapid equilibrium device) to measure free fraction .
Advanced: What computational methods predict binding modes with molecular targets?
Methodological Answer:
- Docking protocols : Prepare protein structures (PDB: 1BVR for FabI) with AutoDockTools. Set grid boxes around active sites (20×20×20 Å) .
- MD simulations : Run 100 ns trajectories (GROMACS) to assess binding stability. Analyze RMSD and hydrogen bond occupancy .
- Free energy calculations : Use MM-PBSA to estimate binding affinities of top-scoring poses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
